molecular formula C6H2N4 B1439279 Pyrimidine-4,6-dicarbonitrile CAS No. 50844-89-8

Pyrimidine-4,6-dicarbonitrile

Cat. No. B1439279
CAS RN: 50844-89-8
M. Wt: 130.11 g/mol
InChI Key: SGSGBVWZOXLFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-4,6-dicarbonitrile is a type of organic compound that belongs to the class of pyrimidinecarboxylic acids and derivatives . These compounds contain a pyrimidine ring, which bears a carboxylic acid group (or a derivative thereof) .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of Pyrimidine-4,6-dicarbonitrile is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 130.10688 and the molecular formula is C6H2N4 .


Chemical Reactions Analysis

Pyrimidine derivatives exhibit a range of chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Safety And Hazards

While the specific safety and hazards information for Pyrimidine-4,6-dicarbonitrile is not available, a related compound, 4,6-Pyrimidine Dicarboxylic Acid, has been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

pyrimidine-4,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-2-5-1-6(3-8)10-4-9-5/h1,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGBVWZOXLFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663946
Record name Pyrimidine-4,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4,6-dicarbonitrile

CAS RN

50844-89-8
Record name Pyrimidine-4,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-4,6-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrimidine-4,6-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
Pyrimidine-4,6-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
Pyrimidine-4,6-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
Pyrimidine-4,6-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
Pyrimidine-4,6-dicarbonitrile

Citations

For This Compound
3
Citations
F Safari, H Hosseini, M Bayat, A Ranjbar - RSC advances, 2019 - pubs.rsc.org
A new library of spiropyrans were synthesized via a one-pot four component reaction of cyanoacetohydrazide, ninhydrin, malononitrile and various cyclic CH-acids in EtOH at reflux …
Number of citations: 37 pubs.rsc.org
M Bayat, H Hosseini - New Journal of Chemistry, 2017 - pubs.rsc.org
A convenient one-pot protocol was developed for the synthesis of spiro[indeno[2,1-c]pyridazine-9,4′-pyran]-3′,4-dicarbonitrile derivatives by the reaction of cyanoacetohydrazide, …
Number of citations: 8 pubs.rsc.org
I Azad, T Khan, R Ahmad, A Kamal, AR Khan… - Journal of Molecular …, 2021 - Elsevier
A new and efficient green grinding-based catalyst free Knoevenagel condensation of aldehydes/ketones and malononitrile for the rapid preparation of twelve malononitrile derivatives (…
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.